chemical properties of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
chemical properties of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors.
Executive Summary & Identity
3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a high-value intermediate in drug discovery, specifically designed to function as an ATP-competitive kinase inhibitor hinge-binder. It combines the privileged aminopyrazole core (capable of donor-acceptor-donor hydrogen bonding) with a cyclopropyl group (for hydrophobic pocket filling) and a fluorine atom (for metabolic blocking and electronic modulation).
| Property | Detail |
| IUPAC Name | 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine |
| CAS Number | 1246384-89-3 |
| Molecular Formula | C₆H₈FN₃ |
| Molecular Weight | 141.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.5 (pyrazole NH), ~13.5 (amine) |
Structural Analysis & Electronic Properties
The "Fluorine Effect" at C4
The introduction of fluorine at the C4 position is not merely for steric bulk; it fundamentally alters the electronic landscape of the pyrazole ring compared to the hydrogen (parent) or methyl analogs.
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Metabolic Blockade: The C4 position of pyrazoles is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this "soft spot," extending the half-life (
) of the drug candidate. -
pKa Modulation: Fluorine is inductively electron-withdrawing (-I effect). This lowers the pKa of the pyrazole NH, making the ring slightly more acidic. This can strengthen hydrogen bond interactions with the kinase hinge region (specifically the interaction with the backbone carbonyl of the gatekeeper residue).
The Cyclopropyl Pharmacophore
The cyclopropyl group at C3 acts as a rigid, lipophilic spacer.
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Lipophilicity: It increases LogP relative to a methyl group but maintains a smaller hydrodynamic radius than an isopropyl group.
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Sigma-Hole Interactions: The strained C-C bonds of the cyclopropane ring have unique electronic signatures (high p-character) that can engage in
-interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the ATP-binding pockets of kinases like p38 MAPK or BTK .
Tautomerism
The molecule exists in dynamic equilibrium between tautomers. In solution, the 1H-pyrazole form is generally favored, but binding to a protein target often locks the molecule into a specific tautomeric state to satisfy H-bond donor/acceptor requirements.
Figure 1: Tautomeric equilibrium critical for molecular recognition.
Synthesis Methodologies
Synthesizing the 4-fluoro derivative requires bypassing the inherent instability of certain fluorinated intermediates. Two primary routes are employed in research and scale-up settings.
Route A: Direct Electrophilic Fluorination (The "Late-Stage" Approach)
This is the most common laboratory method. The parent compound (3-cyclopropyl-1H-pyrazol-5-amine) is synthesized first, followed by electrophilic fluorination using Selectfluor.
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Condensation: Reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol.
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Fluorination: Treatment of the resulting aminopyrazole with Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
Route B: The Fluorinated Building Block (The "Convergent" Approach)
For larger scale, avoiding expensive electrophilic fluorinating agents is preferred. This route uses a pre-fluorinated diketone equivalent.
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Fluorination of precursor: Fluorination of ethyl 3-cyclopropyl-3-oxopropanoate to yield ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate.
-
Cyclization: Condensation with hydrazine to yield the target directly.
Detailed Protocol: Route A (Lab Scale)
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Step 1: Dissolve 3-cyclopropyl-3-oxopropanenitrile (10 mmol) in EtOH (20 mL). Add Hydrazine monohydrate (12 mmol) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield 3-cyclopropyl-1H-pyrazol-5-amine.
-
Step 2: Dissolve the intermediate (5 mmol) in MeCN (15 mL) at 0°C. Add Selectfluor (5.5 mmol) portion-wise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Purify via silica gel chromatography (DCM/MeOH gradient).
Figure 2: Primary synthetic pathway via electrophilic fluorination.
Reactivity & Derivatization[3][4]
The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine molecule has three distinct nucleophilic sites, but their reactivity is hierarchical.
Exocyclic Amine (N-5)
The primary amino group is the most common site for derivatization in medicinal chemistry (e.g., urea or amide formation).
-
Reaction: Acylation with acid chlorides or coupling with carboxylic acids.
-
Conditions: Standard amide coupling (HATU, DIPEA, DMF) works efficiently.
-
Selectivity: The exocyclic amine is more nucleophilic than the ring nitrogens under neutral/basic conditions, but care must be taken to avoid bis-acylation.
Pyrazole Nitrogen (N-1)
The ring nitrogen (N-1) is acidic (pKa ~13-14 for deprotonation).
-
Reaction: Alkylation (e.g., with alkyl halides) or arylation (Chan-Lam or Buchwald coupling).
-
Regioselectivity Issue: Alkylation can occur at N-1 or N-2. Steric hindrance from the cyclopropyl group at C3 usually directs alkylation to the N-1 position (distal to the cyclopropyl), but mixtures are common and require separation.
C-4 Position
-
Inertness: Unlike the non-fluorinated parent, the C-4 position is blocked by fluorine. This prevents electrophilic aromatic substitution, making the ring oxidatively stable.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" for Kinase Inhibitors. It mimics the adenine ring of ATP.
Mechanism of Action (Hinge Binding)
The 5-amino-pyrazole motif forms a characteristic bidentate Hydrogen-bond network with the kinase hinge region:
-
Donor: The Pyrazole NH donates an H-bond to the backbone Carbonyl of the hinge residue (e.g., Glu, Met).
-
Acceptor: The N-2 of the pyrazole accepts an H-bond from the backbone Amide NH.
-
Donor: The Exocyclic NH₂ donates an H-bond to the backbone Carbonyl (depending on the specific kinase geometry).
Target Classes
-
p38 MAPK Inhibitors: Used in anti-inflammatory research. The cyclopropyl group sits in the hydrophobic pocket adjacent to the gatekeeper residue.
-
BTK (Bruton's Tyrosine Kinase): Used in oncology (B-cell malignancies).
-
JAK Inhibitors: The fluorinated pyrazole modulates the electronics to tune selectivity between JAK1/2/3.
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.
References
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Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Journal of Heterocyclic Chemistry. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
- Kinase Binding Modes: Xing, L., et al. "Structural perspectives on water-mediated interactions in kinase inhibitors." Future Medicinal Chemistry.
-
p38 Inhibitor Discovery: "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)." Journal of Medicinal Chemistry, 2006.[2] Link
- Selectfluor Reagent Info: "Selectfluor™: A Versatile Source of Electrophilic Fluorine." Sigma-Aldrich Technical Bulletin.
